molecular formula C15H23NO2 B4550846 1-[3-(3-methoxyphenoxy)propyl]piperidine CAS No. 5359-96-6

1-[3-(3-methoxyphenoxy)propyl]piperidine

Cat. No.: B4550846
CAS No.: 5359-96-6
M. Wt: 249.35 g/mol
InChI Key: BNNMJJGIALMEMI-UHFFFAOYSA-N
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Description

1-[3-(3-Methoxyphenoxy)propyl]piperidine ( 5359-96-6) is a chemical compound of significant interest in medicinal chemistry and pharmacology research. With a molecular formula of C15H23NO2 and a molecular weight of 249.35 g/mol, this compound features a piperidine ring—a key heterocycle in drug design—linked to a 3-methoxyphenoxy group via a propyl chain . This structure is representative of a class of synthetic piperidine derivatives that serve as crucial building blocks for the development of novel therapeutic agents . Pi​​peridine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . This compound is of particular value for exploring structure-activity relationships (SAR), especially in the development of receptor agonists. It is structurally analogous to 3-phenoxypropyl piperidine analogues that have been investigated as potent and selective ORL1 (NOP) receptor agonists, a target with high relevance in neuropharmacology . Researchers can utilize this high-purity compound to study receptor binding, agonist activity, and selectivity profiles. Key physical properties include a boiling point of approximately 375.6 °C and a flash point of around 130.8 °C . Its density is reported to be 1.021 g/cm³, and it has a refractive index of 1.514 . The compound's Topological Polar Surface Area (TPSA) is 21.7 Ų, and it has a calculated XLogP3 value of 3.1, indicating its lipophilicity . This product is provided For Research Use Only. It is intended for use in laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use. All handling and experiments must be conducted in accordance with applicable laws and institutional safety guidelines.

Properties

IUPAC Name

1-[3-(3-methoxyphenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-7-5-8-15(13-14)18-12-6-11-16-9-3-2-4-10-16/h5,7-8,13H,2-4,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMJJGIALMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366087
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5359-96-6
Record name 1-[3-(3-methoxyphenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[3-(3-methoxyphenoxy)propyl]piperidine typically involves the reaction of 3-piperidinopropanol with sodium hydride in an appropriate solvent. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[3-(3-methoxyphenoxy)propyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperidine derivatives .

Scientific Research Applications

1-[3-(3-methoxyphenoxy)propyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its calcium channel blocking activity makes it a valuable tool for studying cellular processes that involve calcium signaling.

    Medicine: Potential therapeutic applications include the development of new drugs for treating cardiovascular diseases and neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The primary mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]piperidine involves its ability to block calcium channels. By inhibiting the influx of calcium ions into cells, it can modulate various physiological processes, including muscle contraction, neurotransmitter release, and cell proliferation. The molecular targets and pathways involved in its action include voltage-gated calcium channels and associated signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1-[3-(3-Methoxyphenoxy)propyl]piperidine and Analogues

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Unique Features
This compound ~C₁₇H₂₅NO₂ 3-Methoxyphenoxypropyl Potential CNS modulation (inferred) Methoxy group enhances electron donation
Pitolisant (1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine HCl) C₁₇H₂₆ClNO·HCl 4-Chlorophenylpropoxypropyl Histamine H₃ receptor antagonist (FDA-approved for narcolepsy) Chlorophenyl group increases lipophilicity and receptor affinity
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate C₂₀H₂₉NO₅ Ethyl ester, hydroxyl, 3-methoxyphenoxy Receptor binding studies, enzyme inhibition Hydroxyl and ester groups improve solubility and metabolic stability
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine C₁₅H₂₂N₂O₅ 2-Methoxy-4-nitrophenoxy Medicinal chemistry (antimicrobial or anticancer potential) Nitro group (-NO₂) acts as an electron-withdrawing group, altering reactivity
4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine (HQL-79) C₂₂H₂₇N₅O Tetrazole, benzhydryloxy Anti-inflammatory, neuroprotective applications Tetrazole ring enhances metabolic resistance and bioisosteric properties

Structural and Functional Analysis

Pitolisant ()
  • Structural divergence: Replaces the 3-methoxyphenoxy group with a 4-chlorophenylpropoxy chain.
  • Impact on activity : The chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration and histamine H₃ receptor antagonism. Clinical studies confirm its efficacy in treating narcolepsy .
  • Key difference : Chlorine’s electronegativity vs. methoxy’s electron donation results in distinct receptor interactions.
Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate ()
  • Functional groups : Additional hydroxyl and ethyl ester moieties.
  • Applications : Used in receptor binding studies due to improved solubility from the ester group. The hydroxyl group may facilitate hydrogen bonding with biological targets .
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine ()
  • Electron-withdrawing nitro group : Reduces electron density on the aromatic ring, altering reaction pathways (e.g., favoring nucleophilic aromatic substitution). Preliminary studies suggest antimicrobial activity .
HQL-79 ()
  • Tetrazole ring: Serves as a bioisostere for carboxylic acids, improving metabolic stability. The benzhydryloxy group contributes to anti-inflammatory effects via non-polar interactions .

Pharmacological and Industrial Relevance

  • Methoxy vs. Chloro substituents : Methoxy groups (electron-donating) may favor interactions with polar receptors (e.g., serotonin), while chloro groups (electron-withdrawing) enhance affinity for hydrophobic pockets (e.g., histamine H₃) .
  • Ester and hydroxyl modifications : Improve pharmacokinetic properties, such as half-life and bioavailability, critical for drug development .
  • Nitro and tetrazole functionalities : Expand synthetic utility in designing prodrugs or enzyme inhibitors .

Q & A

Q. What are the recommended synthetic routes for 1-[3-(3-methoxyphenoxy)propyl]piperidine, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution : Reacting a piperidine derivative with a 3-(3-methoxyphenoxy)propyl halide.
  • Protection/deprotection strategies : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis .
  • Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Purity Method
AlkylationK₂CO₃, DMF, 80°C65–75HPLC
DeprotectionHCl/dioxane, RT85–90NMR, LC-MS

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosol formation is likely .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm methoxyphenoxy and propylpiperidine moieties.
    • Mass Spectrometry : Compare observed molecular ion peaks with theoretical m/z values .
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can contradictory data in receptor-binding studies involving this compound be resolved?

Contradictions may arise due to:

  • Receptor subtype selectivity : Use radioligand binding assays (e.g., with 3H^3H-labeled antagonists) to differentiate affinity for serotonin (5-HT) vs. dopamine receptors.
  • Allosteric modulation : Perform functional assays (e.g., cAMP accumulation) to assess indirect effects .
  • Computational modeling : Apply molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Q. What methodologies are recommended for studying its metabolic stability in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites.
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

Q. How can computational tools enhance the design of derivatives with improved pharmacological profiles?

  • QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity data to guide substituent selection.
  • Reaction path prediction : Use quantum chemical calculations (Gaussian) to optimize synthetic routes and reduce trial-and-error experimentation .
  • ADME prediction : SwissADME or pkCSM to forecast bioavailability and blood-brain barrier penetration .

Q. What experimental strategies can address low solubility in aqueous buffers?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (<1% DMSO) .
  • Salt formation : Synthesize hydrochloride or phosphate salts to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles and characterize via dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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